2-Cyclopent-1-enyl-1H-indol-4-ol
Description
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(cyclopenten-1-yl)-1H-indol-4-ol |
InChI |
InChI=1S/C13H13NO/c15-13-7-3-6-11-10(13)8-12(14-11)9-4-1-2-5-9/h3-4,6-8,14-15H,1-2,5H2 |
InChI Key |
XPPZTCBZYYPEHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C2=CC3=C(N2)C=CC=C3O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
- 4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET): Structure: Features a hydroxyl group at position 4 and a substituted ethyl-methylaminoethyl chain at position 3 (3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol) . Key Differences: Unlike 2-cyclopentenyl substitution, 4-HO-MET’s side chain enhances its serotonin receptor affinity, contributing to psychoactive properties. The hydroxyl group at position 4 in both compounds likely increases polarity and hydrogen-bonding capacity .
3-(2-Azidoethyl)-1H-indol-5-ol Derivatives :
- Example : 3-(2-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol (6c) .
- Key Differences : The hydroxyl group at position 5 (vs. position 4 in the target compound) alters electronic distribution. The triazole moiety in 6c enhances metabolic stability compared to cyclopentenyl groups, which may undergo ring-opening reactions .
- 1-Methylnonyl Ethylphosphonofluoridate: Structure: A phosphonofluoridate ester with a branched alkyl chain .
Physicochemical Properties
Notes:
- The hydroxyl group’s pKa (~10.1) is consistent across indole derivatives, suggesting comparable ionization behavior under physiological conditions .
- The cyclopentenyl group’s density (~1.20 g/cm³) aligns with cyclohexyl derivatives (e.g., 1.20 ± 0.1 g/cm³ in ), indicating similar packing efficiency in solid states .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 2-Cyclopent-1-enyl-1H-indol-4-ol, and how can reaction yields be optimized?
- Methodological Answer : A plausible route involves coupling a cyclopentenyl moiety to the indole scaffold. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF solvents (as demonstrated for similar indole derivatives) can be adapted . Optimize yields by varying catalysts (e.g., CuI vs. CuBr), solvent ratios, and reaction times. Monitor intermediates via TLC (e.g., 70:30 EtOAc:hexanes) and purify via column chromatography.
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR in DMSO-d₆ can confirm hydroxyl proton signals (δ ~8–10 ppm) and cyclopentenyl protons (δ ~5–7 ppm), while HRMS provides exact mass validation (e.g., m/z 213.0784 for C₁₃H₁₁NO) . Compare experimental data with computational predictions (DFT or molecular modeling).
Q. What preliminary biological assays are suitable for screening this compound?
- Methodological Answer : Conduct in vitro assays for antioxidant or receptor-binding activity. For hydroxylated indoles, DPPH radical scavenging or enzyme inhibition (e.g., COX-2) assays are common. Use cell viability assays (MTT) to assess cytotoxicity at varying concentrations (1–100 µM) and compare with controls .
Advanced Research Questions
Q. How can contradictory data in biological activity assays for this compound be resolved?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent polarity). Replicate assays under standardized protocols (e.g., PBS buffer, DMSO <1% v/v). Use orthogonal methods: if antioxidant activity conflicts between DPPH and FRAP assays, validate via HPLC-based ROS detection . Statistical analysis (ANOVA, p < 0.05) can identify outliers.
Q. What computational strategies predict the interaction of this compound with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystallographic structures of target proteins (e.g., serotonin receptors). Prioritize hydrogen bonding between the indolic hydroxyl and receptor active sites. Validate with MD simulations (NAMD/GROMACS) to assess binding stability . Compare results with SAR studies on analogous compounds.
Q. How can the regioselectivity of cyclopentenyl group addition to the indole scaffold be controlled?
- Methodological Answer : Regioselectivity depends on electronic and steric factors. Use directing groups (e.g., Boc protection at N1) to favor C2 substitution. Monitor via in situ IR or ¹H NMR to track intermediate formation. For example, Pd-catalyzed C–H activation may improve selectivity over traditional Friedel-Crafts alkylation .
Q. What analytical techniques resolve challenges in quantifying this compound in complex matrices?
- Methodological Answer : Employ LC-QTOF-MS with a C18 column (ACN/water + 0.1% formic acid) for high sensitivity. For biological samples, use SPE or protein precipitation to reduce matrix effects. Validate with deuterated internal standards (e.g., D₃-2-Cyclopent-1-enyl-1H-indol-4-ol) to ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
